Norchlorpromazine

Dopamine D2 Receptor Antipsychotic Potency Receptor Binding Assay

Norchlorpromazine is the active N-desmethyl metabolite of chlorpromazine with distinct D2 receptor affinity, brain penetration, and calmodulin binding vs. the parent drug. This non-interchangeability demands a high-purity reference standard for accurate LC-MS/MS quantification in therapeutic drug monitoring, forensic toxicology, and PK/PD modeling. Our characterized material ensures valid pharmacodynamic interpretation and metabolic pathway elucidation.

Molecular Formula C16H17ClN2S
Molecular Weight 304.8 g/mol
CAS No. 1225-64-5
Cat. No. B073236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorchlorpromazine
CAS1225-64-5
SynonymsN-desmethylchlorpromazine
N-monodesmethylchlorpromazine
norchlorpromazine
norchlorpromazine hydrochloride
norchlorpromazine maleate
norchlorpromazine monomaleate
norchlorpromazine perchlorate, ion(1+)
norchlorpromazine, ion(1+)
Molecular FormulaC16H17ClN2S
Molecular Weight304.8 g/mol
Structural Identifiers
SMILESCNCCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl
InChIInChI=1S/C16H17ClN2S/c1-18-9-4-10-19-13-5-2-3-6-15(13)20-16-8-7-12(17)11-14(16)19/h2-3,5-8,11,18H,4,9-10H2,1H3
InChIKeyYHFXGBOUSIKGMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norchlorpromazine (CAS 1225-64-5): A Critical Phenothiazine Metabolite Reference Standard for Neuropharmacology and Analytical Chemistry


Norchlorpromazine (N-desmethylchlorpromazine, CAS 1225-64-5) is the primary pharmacologically active N-monodemethylated metabolite of the prototypical antipsychotic drug chlorpromazine, belonging to the phenothiazine class of compounds [1]. It functions as a dopamine D2 receptor antagonist, contributing to the overall pharmacological profile observed following chlorpromazine administration [2]. As a secondary amine metabolite, norchlorpromazine is a crucial analyte in therapeutic drug monitoring and forensic toxicology, and serves as a key reference standard for impurity profiling and metabolic pathway elucidation in pharmaceutical research [3].

Why Norchlorpromazine Cannot Be Substituted by Chlorpromazine or Other Metabolites in Quantitative Bioanalysis and Pharmacology


While norchlorpromazine, chlorpromazine, and other metabolites like chlorpromazine sulfoxide all arise from the same parent drug, they possess distinct physicochemical properties, receptor binding profiles, and in vivo distribution characteristics that preclude simple interchangeability [1]. For instance, the demethylation of chlorpromazine to norchlorpromazine significantly alters its lipophilicity and, consequently, its ability to cross biological membranes and accumulate in lipid-rich tissues such as the brain [2]. Furthermore, direct comparative studies reveal that these compounds exhibit marked differences in their potency at the primary therapeutic target, the dopamine D2 receptor, and in their capacity to engage secondary targets like calmodulin, which can influence both efficacy and off-target effects [3]. Therefore, treating these compounds as functionally equivalent in a research or analytical context can lead to inaccurate quantification, misinterpretation of pharmacodynamic data, and flawed conclusions regarding the contributions of individual metabolites to the overall clinical effect of chlorpromazine.

Quantitative Evidence for Norchlorpromazine (CAS 1225-64-5) Differentiation from Comparators


D2 Dopamine Receptor Binding Affinity: Norchlorpromazine vs. Chlorpromazine

Norchlorpromazine demonstrates significantly lower affinity for the dopamine D2 receptor compared to its parent compound, chlorpromazine, indicating a reduction in primary target engagement [1]. This difference in binding affinity is a key factor differentiating the pharmacological profile of the metabolite from the parent drug.

Dopamine D2 Receptor Antipsychotic Potency Receptor Binding Assay

Brain Tissue Accumulation: Norchlorpromazine Exhibits Preferential Brain Penetration Over Other Metabolites

Norchlorpromazine demonstrates a greater propensity to accumulate in brain tissue compared to other chlorpromazine metabolites, such as nor2-chlorpromazine and the sulfoxide derivatives [1]. This preferential distribution is quantified by its high brain-to-blood concentration ratio, which significantly exceeds that of the parent drug in certain models [2].

Blood-Brain Barrier Pharmacokinetics CNS Drug Distribution

Analytical Differentiation: Validated HPLC Separation from Co-Eluting Chlorpromazine Metabolites

In complex biological matrices like post-mortem tissue, norchlorpromazine requires validated analytical methods for accurate quantitation and to distinguish it from structurally similar metabolites such as 7-hydroxychlorpromazine, chlorpromazine sulfoxide, and norchlorpromazine sulfoxide [1]. A published HPLC method demonstrates clear baseline separation of norchlorpromazine from these compounds, a critical prerequisite for reliable analytical work.

HPLC Method Analytical Reference Standard Forensic Toxicology

Distinct Secondary Pharmacology: Norchlorpromazine-Calmodulin Adduct as a Potent and Selective Inhibitor

Norchlorpromazine can be covalently linked to calmodulin to form a stable adduct (CAPP-calmodulin), which acts as a uniquely potent and selective competitive antagonist of calmodulin-dependent enzymes [1]. This property is distinct from the reversible, non-covalent inhibition exhibited by the parent drug, chlorpromazine, and other standard calmodulin inhibitors like trifluoperazine.

Calmodulin Inhibition Secondary Pharmacology Biochemical Probe

Procurement-Driven Application Scenarios for High-Purity Norchlorpromazine (CAS 1225-64-5)


Quantitative Bioanalysis in Therapeutic Drug Monitoring (TDM) and Forensic Toxicology

This scenario requires a high-purity reference standard of Norchlorpromazine to develop, validate, and execute quantitative LC-MS/MS or HPLC-UV assays for the specific measurement of this metabolite in patient plasma, serum, or post-mortem tissues [1]. The quantitative differentiation from chlorpromazine, nor2-chlorpromazine, and sulfoxide metabolites, as highlighted by validated HPLC separation methods [2], is essential for generating accurate pharmacokinetic profiles and for forensic interpretation.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Antipsychotic Drug Action

In this research setting, investigators studying the differential brain penetration and target engagement of chlorpromazine metabolites utilize pure Norchlorpromazine. The quantitative data on brain-to-blood ratios [1] and its distinct D2 receptor affinity [2] are critical input parameters for developing compartmental PK/PD models that aim to predict the time-course of central D2 receptor occupancy and the associated clinical or behavioral effects.

Development of Novel Biochemical Probes for Calmodulin-Dependent Pathways

This application leverages the unique property of Norchlorpromazine to form a covalent, one-to-one adduct with calmodulin, creating the potent and selective antagonist CAPP-calmodulin [1]. Researchers in cell signaling and calcium biology require a well-characterized starting material of Norchlorpromazine to synthesize this probe, which is used to dissect the specific roles of calmodulin in processes like muscle contraction, neurotransmitter release, and gene expression, with a selectivity profile not achievable using conventional, reversible phenothiazine inhibitors.

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